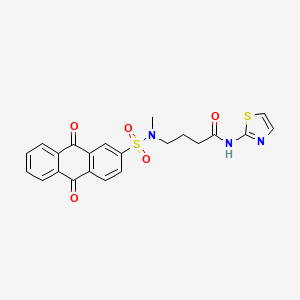
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide is a complex organic compound characterized by its unique structure, which includes an anthracene core, a sulfonamide group, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone. This is achieved using oxidizing agents such as chromium trioxide or potassium permanganate.
Sulfonation: The 9,10-anthraquinone is then sulfonated using sulfuric acid to introduce the sulfonamide group at the 2-position.
Thiazole Ring Introduction: The thiazole ring is synthesized separately through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The sulfonated anthraquinone derivative is coupled with the thiazole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the anthracene core, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: More highly oxidized anthraquinone derivatives.
Reduction Products: Hydroxylated anthracene derivatives.
Substitution Products: Various substituted sulfonamide and thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of dyes, pigments, and other materials due to its stable and colorful anthracene core.
Wirkmechanismus
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. The anthracene core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonamide group can interact with enzymes, inhibiting their activity. The thiazole ring may also contribute to binding interactions with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-2-yl)butanamide: Similar structure but with a pyridine ring instead of a thiazole ring.
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(imidazol-2-yl)butanamide: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
The presence of the thiazole ring in 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide imparts unique electronic and steric properties, potentially enhancing its interaction with biological targets compared to similar compounds with different heterocyclic rings.
Eigenschaften
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-25(11-4-7-19(26)24-22-23-10-12-31-22)32(29,30)14-8-9-17-18(13-14)21(28)16-6-3-2-5-15(16)20(17)27/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEUDWLNEZDZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=NC=CS1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














